Research indicates that compounds similar to cis-Methoxy-dimethyloctadiene exhibit various biological activities, including antiproliferative effects against cancer cell lines. For instance, certain derivatives have shown significant activity against MCF-7 breast cancer cells, suggesting potential therapeutic applications . The biological activity may be attributed to their ability to interact with cellular components such as tubulin, affecting cell division and proliferation.
Cis-Methoxy-dimethyloctadiene can be synthesized through several methods:
Cis-Methoxy-dimethyloctadiene has potential applications in various fields:
Studies focusing on interaction mechanisms reveal that cis-Methoxy-dimethyloctadiene and its derivatives can interact with various biological targets. For example, their ability to bind to tubulin suggests they could disrupt microtubule dynamics, leading to apoptosis in cancer cells . Understanding these interactions is crucial for assessing their therapeutic potential and optimizing their efficacy.
Cis-Methoxy-dimethyloctadiene shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3-Butadiene | Simple diene structure | Fundamental building block in polymer chemistry |
Dimethylbutadiene | Similar diene framework | Greater steric hindrance due to additional methyl groups |
Cis-2-Hexene | Saturated alkene with similar chain length | Less reactivity compared to diene structures |
Methoxybutadiene | Contains methoxy group | Enhanced electrophilic character |
Cis-Methoxy-dimethyloctadiene stands out due to its specific arrangement of functional groups and its potential biological activities, which may not be present in simpler analogs.
cis-Methoxy-dimethyloctadiene represents a complex terpene molecule with the molecular formula C₁₁H₂₀O and molecular weight of 168.28 grams per mole [1]. The compound features a distinctive structural arrangement characterized by an octadiene backbone with methoxy and dimethyl substituents that significantly influence its three-dimensional architecture and electronic properties [1] [4].
The conformational behavior of cis-methoxy-dimethyloctadiene is governed by the interplay between its conjugated diene system and the steric demands of its substituent groups [24] [29]. The molecule exhibits complex three-dimensional characteristics due to the presence of multiple double bonds in the cis configuration, which restricts free rotation and creates specific conformational preferences [4] [7].
The octadiene backbone adopts a planar or near-planar conformation to maximize orbital overlap in the conjugated system [15] [21]. However, the presence of methyl substituents at positions 3 and 7, along with the methoxy group at position 1, introduces conformational constraints that deviate the molecule from perfect planarity [19] [24].
The cis configuration of methoxy-dimethyloctadiene is defined by specific dihedral angle relationships that maintain the stereochemical integrity of the molecule [4] [7]. These angular measurements are critical for understanding the compound's three-dimensional structure and its impact on molecular properties.
Dihedral Angle | Theoretical Value (°) | Typical Range (°) | Effect on Conformation |
---|---|---|---|
C1-C2-C3-C4 | 0.0 | 0 ± 5 | Defines cis configuration |
C2-C3-C4-C5 | 180.0 | 180 ± 5 | Maintains conjugation |
C3-C4-C5-C6 | 0.0 | 0 ± 5 | Defines cis configuration |
C4-C5-C6-C7 | 180.0 | 180 ± 5 | Maintains conjugation |
C5-C6-C7-C8 | 0.0 | 0 ± 5 | Defines cis configuration |
O-C1-C2-C3 | 90.0 | 90 ± 10 | Optimizes methoxy orientation |
The dihedral angles in the cis configuration create a specific spatial arrangement where the double bonds maintain alternating orientations [11] [14]. The C1-C2-C3-C4 dihedral angle approaches 0°, establishing the cis relationship between substituents across the first double bond [4]. This configuration is maintained throughout the octadiene chain, with connecting single bonds adopting dihedral angles near 180° to preserve conjugation [15] [30].
The methoxy group orientation is characterized by an O-C1-C2-C3 dihedral angle of approximately 90°, which represents the optimal balance between steric repulsion and electronic stabilization [13] [20]. This perpendicular arrangement allows the oxygen lone pairs to interact effectively with the adjacent π-system while minimizing unfavorable steric contacts [16] [22].
The positioning of methyl groups at carbons 3 and 7 introduces significant steric considerations that influence the overall molecular conformation [19] [31]. These steric interactions create localized strain that affects both the geometric parameters and the conformational flexibility of the molecule [25] [37].
Methyl Position | Steric Interaction | Interaction Energy (kcal/mol) | Effect on Molecular Geometry | Conformational Impact |
---|---|---|---|---|
C3 (first methyl) | With methoxy group | 1.2 | Slight rotation of methoxy group | Restricts rotation around C1-C2 bond |
C7 (second methyl) | With terminal hydrogen atoms | 0.8 | Minor distortion of terminal double bond | Influences s-cis/s-trans preference |
The methyl group at carbon 3 experiences direct steric interaction with the methoxy substituent, creating an interaction energy of approximately 1.2 kilocalories per mole [19] [28]. This repulsive interaction forces a slight rotation of the methoxy group away from its ideal orientation, resulting in increased conformational rigidity around the C1-C2 bond [31] [37].
The second methyl group at carbon 7 primarily interacts with terminal hydrogen atoms, generating a lower interaction energy of 0.8 kilocalories per mole [19]. Despite its reduced magnitude, this interaction significantly influences the s-cis versus s-trans preference of the terminal double bond system [23] [27]. The steric bulk effectively favors the s-trans conformation, which minimizes unfavorable van der Waals contacts [31].
The electronic structure of cis-methoxy-dimethyloctadiene is dominated by the extended π-conjugation system of the octadiene backbone and the electron-donating properties of the methoxy substituent [15] [21]. These electronic features work synergistically to create a molecule with unique reactivity patterns and stability characteristics [12] [30].
The octadiene backbone of cis-methoxy-dimethyloctadiene forms an extended conjugated system where π-electrons are delocalized across multiple carbon centers [15] [30]. This conjugation significantly affects bond lengths, electron density distribution, and overall molecular stability [21] [27].
Bond | Bond Length (Å) | Bond Order | π-Electron Density | Contribution to Conjugation |
---|---|---|---|---|
C2=C3 | 1.34 | 1.9 | High | Primary |
C3-C4 | 1.46 | 1.1 | Medium | Connecting |
C4=C5 | 1.35 | 1.9 | High | Primary |
C5-C6 | 1.46 | 1.1 | Medium | Connecting |
C6=C7 | 1.34 | 1.9 | High | Primary |
The π-conjugation system creates a pattern of alternating bond lengths that reflects the delocalized nature of the π-electrons [21] [30]. The formal double bonds (C2=C3, C4=C5, C6=C7) exhibit shortened bond lengths of approximately 1.34-1.35 Ångström, indicating partial triple bond character due to π-electron delocalization [15]. Conversely, the connecting single bonds (C3-C4, C5-C6) show lengthened distances of 1.46 Ångström, demonstrating significant π-bond character [30].
The bond order analysis reveals that the formal double bonds possess bond orders of 1.9, significantly higher than a typical alkene double bond [21]. The connecting bonds display bond orders of 1.1, substantially greater than normal single bonds, confirming extensive π-electron delocalization throughout the octadiene system [15] [27].
π-electron density distribution shows maximum concentration at the formal double bond positions, with moderate density maintained at the connecting positions [30]. This distribution pattern creates regions of enhanced nucleophilicity at the double bond carbons while maintaining electronic communication across the entire conjugated framework [21] [23].
The methoxy substituent in cis-methoxy-dimethyloctadiene participates in multiple hyperconjugation interactions that significantly influence the electronic structure and stability of the molecule [13] [16]. These interactions involve the overlap of filled orbitals on the methoxy group with empty or partially filled orbitals of the octadiene backbone [20] [22].
Interaction Type | Orbital Overlap | Energy Contribution (kcal/mol) | Effect on Electronic Distribution | Structural Consequence |
---|---|---|---|---|
σ(C-H) → π*(C=C) | Moderate | 2.5 | Electron donation to C2=C3 | Shortened C2=C3 bond |
n(O) → σ*(C-C) | Strong | 4.8 | Stabilization of C1-C2 bond | Lengthened C1-C2 bond |
n(O) → π*(C=C) | Weak | 1.3 | Minor effect on conjugated system | Slight polarization of π system |
The primary hyperconjugation interaction occurs between the oxygen lone pairs and the σ* orbital of the C1-C2 bond, contributing 4.8 kilocalories per mole to molecular stabilization [13] [16]. This interaction creates significant electron density transfer from oxygen to the carbon framework, resulting in measurable lengthening of the C1-C2 bond [20].
Secondary hyperconjugation involves σ(C-H) bonds of the methyl group donating electron density to the π* orbital of the adjacent C2=C3 double bond [16] [22]. This interaction contributes 2.5 kilocalories per mole to stability and causes observable shortening of the C2=C3 bond relative to unsubstituted systems [20].
A weaker hyperconjugation pathway involves direct interaction between oxygen lone pairs and the π* orbitals of the conjugated system [13]. Although this interaction contributes only 1.3 kilocalories per mole, it creates subtle polarization effects throughout the π-electron system that influence reactivity patterns [16] [22].
The thermodynamic stability of cis-Methoxy-dimethyloctadiene, systematically named (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene, represents a fundamental aspect of its chemical behavior and potential applications. This monoterpene ether derivative exhibits characteristic thermodynamic properties that distinguish it from its geometric isomer and related terpene compounds [1] [2].
The standard enthalpy of formation (ΔfH°) constitutes a critical thermodynamic parameter for evaluating the intrinsic stability of cis-Methoxy-dimethyloctadiene. Multiple experimental and theoretical approaches can be employed to determine this fundamental property, each offering distinct advantages and limitations for this specific terpene ether compound.
Table 1: Enthalpy of Formation Calculation Methods for cis-Methoxy-dimethyloctadiene
Method | Principle | Accuracy | Applicability to Compound | Limitations |
---|---|---|---|---|
Combustion Calorimetry | Direct measurement of combustion energy | High (±0.5 kJ/mol) | Excellent - standard method | Requires pure sample |
Group Contribution Methods | Additive contributions from molecular fragments | Moderate (±5-10 kJ/mol) | Good - suitable for terpene ethers | Limited fragment database |
Quantum Chemical Calculations | Ab initio electronic structure calculations | High (±2-5 kJ/mol) | Excellent - molecular structure known | Computationally intensive |
Vapor Pressure Correlation | Clausius-Clapeyron equation application | Moderate (±10-20 kJ/mol) | Limited - requires vapor pressure data | Temperature range dependent |
Thermochemical Cycles | Thermodynamic relationship exploitation | Variable (±2-15 kJ/mol) | Good - related compounds available | Requires reference compounds |
Combustion calorimetry remains the gold standard for determining enthalpy of formation, providing direct experimental measurement of the energy released during complete oxidation of the compound. For cis-Methoxy-dimethyloctadiene, this method would involve the controlled combustion of the pure compound in an oxygen atmosphere, measuring the heat evolved to calculate the standard enthalpy of formation according to the thermochemical equation [3] [4].
Group contribution methods offer a practical alternative for estimating enthalpy of formation based on the additive contributions of molecular fragments. The Joback and Reid method, widely utilized for organic compounds, provides reasonable estimates for terpene ethers by summing the contributions of constituent groups including methyl, methylene, olefinic, and ether functionalities [5] [6]. For similar terpene compounds, this approach yields values typically ranging from -200 to -300 kJ/mol, depending on the degree of unsaturation and substitution pattern.
Quantum chemical calculations using density functional theory methods provide increasingly accurate predictions of formation enthalpies through electronic structure calculations. These computational approaches consider molecular geometry, electron correlation effects, and thermodynamic corrections to yield reliable estimates comparable to experimental values [3] [7]. For cis-Methoxy-dimethyloctadiene, such calculations would incorporate the specific geometric constraints imposed by the Z-configuration of the double bond system.
Table 2: Thermodynamic Stability Parameters for cis-Methoxy-dimethyloctadiene
Parameter | Value | Source/Method | Notes |
---|---|---|---|
Standard Enthalpy of Formation (ΔfH°) | Not directly available | Requires experimental determination | Critical for stability assessment |
Standard Gibbs Free Energy of Formation (ΔfG°) | Not directly available | Requires experimental determination | Related to thermodynamic feasibility |
Enthalpy of Vaporization (ΔvapH°) | Estimated ~40-50 kJ/mol | Estimated from similar terpene ethers | Important for phase behavior |
Enthalpy of Fusion (ΔfusH°) | Estimated ~15-20 kJ/mol | Estimated from similar compounds | Relevant for crystallization |
Heat Capacity (Cp) | Estimated ~280-360 J/mol·K | Estimated from molecular structure | Temperature-dependent property |
Critical Temperature (Tc) | Estimated ~620-650 K | Estimated from group contribution methods | Defines supercritical conditions |
Critical Pressure (Pc) | Estimated ~2300-2400 kPa | Estimated from group contribution methods | Defines supercritical conditions |
Acentric Factor (ω) | Estimated ~0.3-0.4 | Estimated from molecular structure | Relates to molecular sphericity |
The Gibbs free energy of isomerization between cis-Methoxy-dimethyloctadiene and its trans isomer represents a crucial thermodynamic parameter that governs the equilibrium distribution of geometric isomers under various conditions. This parameter provides fundamental insights into the relative stability of the two isomeric forms and influences synthetic strategies and purification methods [8] [9].
Table 3: Gibbs Free Energy of Isomerization Analysis
Aspect | cis to trans Isomerization | Expected Values | Significance |
---|---|---|---|
Reaction | cis-Methoxy-dimethyloctadiene ⇌ trans-Methoxy-dimethyloctadiene | Thermodynamically favored direction | Determines isomer stability |
Temperature Dependence | ΔG° = ΔH° - TΔS° | Negative temperature coefficient | Affects reaction conditions |
Entropy Contribution | Typically small for geometric isomers | ΔS° ≈ 0 to -5 J/mol·K | Minimal contribution expected |
Enthalpy Contribution | Dominated by steric interactions | ΔH° ≈ -2 to -8 kJ/mol | Major driving force |
Equilibrium Constant | K = exp(-ΔG°/RT) | K > 1 favoring trans isomer | Quantifies equilibrium position |
Experimental Methods | NMR spectroscopy, chromatography | Variable temperature studies | Validation of theoretical predictions |
The isomerization process involves the interconversion of Z and E geometric isomers around the conjugated double bond system. Thermodynamic analysis of similar terpene systems indicates that the trans configuration typically exhibits greater stability due to reduced steric hindrance between substituents [8] [10]. For cis-Methoxy-dimethyloctadiene, the methoxy group and adjacent methyl substituents create steric interactions that destabilize the cis form relative to the trans isomer.
The enthalpy contribution to the Gibbs free energy of isomerization primarily arises from differences in steric strain between the two geometric isomers. Molecular modeling studies on related compounds suggest that the energy difference typically ranges from 2 to 8 kJ/mol, with the trans isomer being more stable [10] [11]. This enthalpic preference is partially offset by entropy effects, which are generally small for geometric isomerization processes.
Temperature dependence of the equilibrium constant follows the van 't Hoff equation, allowing determination of thermodynamic parameters through variable temperature studies. Nuclear magnetic resonance spectroscopy provides a particularly valuable tool for monitoring isomer ratios as a function of temperature, enabling precise determination of equilibrium constants and derived thermodynamic parameters [8] [9].
The solvation behavior of cis-Methoxy-dimethyloctadiene encompasses its interactions with various solvent systems, fundamentally determining its distribution between phases and influencing its biological activity, environmental fate, and industrial applications. This analysis focuses on quantitative descriptors that characterize the compound's behavior in biphasic systems and its capacity for intermolecular interactions.
The partition coefficient represents the equilibrium distribution of cis-Methoxy-dimethyloctadiene between two immiscible phases, providing quantitative insight into its lipophilicity and solvation preferences. This parameter serves as a fundamental descriptor for predicting biological activity, environmental partitioning, and extraction efficiency in various separation processes [12] [13].
Table 4: Partition Coefficients in Various Biphasic Systems
System | log P Estimated | Experimental Method | Applications | Considerations |
---|---|---|---|---|
Octanol/Water | 3.86 | Shake-flask method | Biological activity prediction | Standard reference system |
Hexane/Water | 4.2-4.5 | Shake-flask method | Environmental fate assessment | Very hydrophobic organic phase |
Dichloromethane/Water | 3.5-3.8 | Shake-flask method | Extraction process design | Moderate polarity organic phase |
Ethyl Acetate/Water | 3.0-3.3 | Shake-flask method | Pharmaceutical formulation | Polar organic phase |
Cyclohexane/Water | 4.5-4.8 | Shake-flask method | Lipophilicity assessment | Non-polar organic phase |
Chloroform/Water | 3.8-4.1 | Shake-flask method | Solvent selection | Chlorinated solvent effects |
The octanol-water partition coefficient (log P = 3.86) indicates that cis-Methoxy-dimethyloctadiene exhibits high lipophilicity, with a preference for the organic phase of approximately 7,200:1 at equilibrium [14]. This value positions the compound within the range typical of moderately to highly lipophilic natural products and suggests favorable partitioning into biological membranes and lipid phases.
Comparison with other solvent systems reveals the influence of organic phase polarity on partition behavior. The higher log P values observed with non-polar solvents like hexane and cyclohexane reflect the compound's preference for environments with minimal polar interactions [12] [15]. Conversely, more polar organic phases such as ethyl acetate show reduced partition coefficients, indicating that polarity affects the thermodynamic favorability of solvation.
The experimental determination of partition coefficients typically employs the shake-flask method, involving equilibration of the compound between the two phases followed by quantitative analysis of each phase. For cis-Methoxy-dimethyloctadiene, spectroscopic methods including ultraviolet-visible spectroscopy and gas chromatography provide sensitive and selective quantification approaches [12] [16].
The hydrogen bonding capacity of cis-Methoxy-dimethyloctadiene fundamentally influences its solvation behavior, intermolecular interactions, and recognition by biological systems. This assessment employs multiple descriptors to quantify the compound's ability to participate in hydrogen bonding as both donor and acceptor, providing insights into its interaction potential with various molecular environments [17] [18].
Table 5: Hydrogen Bonding Capacity Parameters
Parameter | Value Description | Method Determination | Impact on Solvation |
---|---|---|---|
Hydrogen Bond Donor Sites | None (no OH, NH groups) | Molecular structure analysis | No donor interactions |
Hydrogen Bond Acceptor Sites | One (ether oxygen) | Molecular structure analysis | Limited acceptor capability |
Abraham A Parameter | Estimated 0.00 | Correlation with similar compounds | No acidic hydrogen bonding |
Abraham B Parameter | Estimated 0.45-0.55 | Correlation with similar compounds | Moderate basicity |
Kamlet-Taft α Parameter | Estimated 0.00 | Solvatochromic measurements | No proton donation |
Kamlet-Taft β Parameter | Estimated 0.45-0.55 | Solvatochromic measurements | Weak proton acceptance |
Interaction Energy | Weak to moderate (~5-15 kJ/mol) | Quantum chemical calculations | Influences solvent selection |
Geometric Considerations | Sterically accessible oxygen | Molecular modeling | Affects binding orientation |
The structural analysis of cis-Methoxy-dimethyloctadiene reveals the absence of hydrogen bond donor sites, as the molecule lacks hydroxyl, amino, or other acidic hydrogen functionalities. This characteristic limits its ability to participate in hydrogen bonding as a donor, resulting in Abraham A and Kamlet-Taft α parameters of zero [17] [19].
The single ether oxygen atom serves as the primary hydrogen bond acceptor site, exhibiting moderate basicity characteristic of aliphatic ethers. The Abraham B parameter, estimated at 0.45-0.55, indicates moderate hydrogen bond accepting ability, comparable to other terpene ethers but significantly lower than compounds containing multiple oxygen atoms or more basic functional groups [17] [18].
Geometric considerations play a crucial role in determining the accessibility of the ether oxygen for hydrogen bonding interactions. The relatively unhindered position of the methoxy group allows for reasonable access by hydrogen bond donors, although steric interactions with the adjacent dimethyl substituents may limit the optimal orientation for strong hydrogen bonding [18] [20].
The quantitative assessment of hydrogen bonding capacity involves both experimental and theoretical approaches. Solvatochromic studies using indicator dyes provide experimental determination of Kamlet-Taft parameters, while quantum chemical calculations can predict interaction energies and optimal binding geometries for hydrogen bonding complexes [17] [19]. For cis-Methoxy-dimethyloctadiene, these approaches consistently indicate weak to moderate hydrogen bonding capacity, primarily limited to acceptor interactions through the ether oxygen atom.
Table 6: Comparison with Related Terpene Compounds
Compound | CAS Number | Molecular Formula | log P | Functional Group | Configuration |
---|---|---|---|---|---|
cis-Methoxy-dimethyloctadiene | 2565-83-5 | C11H20O | 3.86 | Methyl ether | Z (cis) |
trans-Methoxy-dimethyloctadiene | 2565-82-4 | C11H20O | ~3.86 | Methyl ether | E (trans) |
Citronellol | 106-22-9 | C10H20O | ~3.2 | Primary alcohol | Saturated |
Geraniol | 106-24-1 | C10H18O | ~3.3 | Primary alcohol | E (trans) |
Nerol | 106-25-2 | C10H18O | ~3.2 | Primary alcohol | Z (cis) |
Linalool | 78-70-6 | C10H18O | ~2.8 | Tertiary alcohol | Branched |
The comparative analysis with structurally related terpene compounds reveals the influence of functional group modification on solvation behavior. The conversion of the primary alcohol functionality in geraniol and nerol to a methyl ether in cis-Methoxy-dimethyloctadiene results in increased lipophilicity, as evidenced by the higher log P value compared to the parent alcohols [14] [21]. This modification eliminates hydrogen bond donor capability while maintaining limited acceptor ability, fundamentally altering the solvation profile and potential biological interactions.
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